S-Phenylsulfonylcysteine
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Overview
Description
S-Phenylsulfonylcysteine: is a chemical compound with the molecular formula C₉H₁₁NO₄S₂. It is primarily used as a reagent for blocking thiol (-SH) groups on proteins and peptides at room temperature. This compound is significant in the thiosulfonate switch technique, where thiosulfonates are fluorescently tagged with a probe bearing a reactive thiol, such as rhodamine-SH .
Biochemical Analysis
Biochemical Properties
S-Phenylsulfonylcysteine interacts with proteins and peptides by blocking their thiol groups . This interaction is crucial in the thiosulfonate switch technique, which involves the conversion of protein S-nitrosothiols to fluorescent mixed disulfides .
Cellular Effects
The blocking of thiol groups by this compound can have significant effects on cellular processes. It is involved in the regulation of protein function and mediates nitrosative stress . The blocking of thiol groups can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of interactions. It blocks thiol groups on proteins and peptides, which can lead to changes in gene expression and enzyme activity . This blocking is a key step in the thiosulfonate switch technique, which involves the conversion of protein S-nitrosothiols to fluorescent mixed disulfides .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settingsCurrent studies focus on its role in protein thiol blocking and protein-S-nitrosothiol detection .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to protein function and nitrosative stress
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenylsulfonylcysteine typically involves the reaction of cysteine with phenylsulfonyl chloride under mild acidic conditions. The reaction proceeds as follows:
Thiol Blocking: At pH 4.0, cysteine reacts with phenylsulfonyl chloride to form this compound.
Trapping of Protein S-Nitrosothiols: Sodium benzenesulfinate is employed to trap protein S-nitrosothiols as their S-Phenylsulfonylcysteines.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up adjustments to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: S-Phenylsulfonylcysteine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to cysteine and phenylsulfonyl derivatives.
Substitution: It participates in substitution reactions where the phenylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be employed under mild acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Cysteine and phenylsulfonyl derivatives.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
S-Phenylsulfonylcysteine has a wide range of applications in scientific research:
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
S-Phenylsulfonylcysteine exerts its effects by blocking thiol groups on proteins and peptides. The mechanism involves the formation of a covalent bond between the thiol group and the phenylsulfonyl moiety, effectively preventing the thiol group from participating in further reactions. This blocking action is crucial in the thiosulfonate switch technique, where it facilitates the detection of protein-S-nitrosothiols by converting them to fluorescent mixed disulfides .
Comparison with Similar Compounds
S-Phenylcysteine: Similar in structure but lacks the sulfonyl group.
S-Methylsulfonylcysteine: Contains a methylsulfonyl group instead of a phenylsulfonyl group.
S-Benzylsulfonylcysteine: Contains a benzylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness: S-Phenylsulfonylcysteine is unique due to its specific application in the thiosulfonate switch technique, where it serves as a crucial reagent for blocking thiol groups and facilitating the detection of protein-S-nitrosothiols. Its ability to form stable fluorescent mixed disulfides under mild acidic conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-2-amino-3-(benzenesulfonylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c10-8(9(11)12)6-15-16(13,14)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYWKTOUPAICGF-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)SCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)SC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does S-phenylsulfonylcysteine (SPSC) enable the detection of S-nitrosated cysteine residues in proteins?
A: SPSC plays a crucial role in a three-step protocol called the "thiosulfonate switch," which allows researchers to specifically label and detect S-nitrosated cysteine residues within proteins []. Here's how it works:
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